molecular formula C10H12BNO3 B3037610 1-Methoxyiminoindan-5-boronic acid CAS No. 502498-89-7

1-Methoxyiminoindan-5-boronic acid

Cat. No.: B3037610
CAS No.: 502498-89-7
M. Wt: 205.02 g/mol
InChI Key: UVWBADYWXYEXEE-ZRDIBKRKSA-N
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Description

1-Methoxyiminoindan-5-boronic acid (CAS 502498-89-7) is a high-value boronic acid derivative that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its role in the Suzuki–Miyaura coupling, a pivotal method for forming carbon-carbon bonds, enabling the construction of complex organic molecules and biaryl structures . The compound's mechanism of action in this process involves a transmetalation step where the boronic acid group is transferred to a palladium catalyst, facilitating the connection to an organic halide . Beyond synthetic chemistry, this boronic acid has significant applications in biological research and material science. Its ability to interact with diols makes it a valuable component in the development of biosensors for detecting sugars and other biomolecules . Furthermore, boronic acids are actively explored for their potential as enzyme inhibitors and therapeutic agents, as well as in the production of advanced materials like polymers and hydrogels for drug delivery systems and tissue engineering . The compound is characterized by a molecular formula of C10H12BNO3 and a molecular weight of 205.02 g/mol . It is typically supplied as a pale yellow solid and should be stored refrigerated at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not recommended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBADYWXYEXEE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC2=C(C=C1)/C(=N/OC)/CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 1 Methoxyiminoindan 5 Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The presence of the boronic acid group on the indan (B1671822) scaffold makes 1-Methoxyiminoindan-5-boronic acid a prime candidate for Suzuki-Miyaura cross-coupling reactions. tcichemicals.comlibretexts.org This powerful palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. libretexts.orgyoutube.com

Investigation of Catalyst Systems and Ligand Effects with this compound

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. For a substrate like this compound, a systematic investigation would be necessary to identify the optimal catalytic system.

A typical starting point would involve screening a variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with different phosphine-based ligands. The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu research groups (e.g., XPhos, SPhos), have proven effective in promoting the coupling of a wide range of arylboronic acids. tcichemicals.com The specific choice of ligand would need to be empirically determined to achieve high yields and reaction rates with this compound. The investigation would likely involve a matrix of experiments varying the palladium precursor, ligand, base, and solvent to optimize the reaction conditions.

Table 1: Hypothetical Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of this compound

EntryPalladium SourceLigandBaseSolventTheoretical Outcome
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂OModerate Yield
2Pd(PPh₃)₄NoneNa₂CO₃Dioxane/H₂OLow to Moderate Yield
3Pd(OAc)₂XPhosK₃PO₄THF/H₂OHigh Yield
4Pd₂(dba)₃SPhosCs₂CO₃1,4-DioxaneHigh Yield

This table is a theoretical representation and not based on experimental data.

Scope of Electrophilic Coupling Partners and Product Diversity

Assuming an optimized catalytic system is developed, this compound could be coupled with a diverse array of electrophilic partners to generate a library of novel indane derivatives. The scope of the reaction would likely include various aryl and heteroaryl halides (bromides, iodides, and potentially chlorides) and triflates. tcichemicals.comlibretexts.org

The electronic nature of the coupling partner would be expected to influence the reaction efficiency. Electron-deficient halides often react more readily, while electron-rich and sterically hindered halides may require more specialized catalytic systems. tcichemicals.com The ability to couple with a broad range of partners would underscore the synthetic utility of this building block.

Table 2: Potential Electrophilic Coupling Partners for this compound

EntryElectrophilic PartnerPotential Product Structure
14-Bromotoluene1-Methoxyimino-5-(4-methylphenyl)indan
22-Iodopyridine1-Methoxyimino-5-(pyridin-2-yl)indan
31-Bromo-3,5-difluorobenzene1-Methoxyimino-5-(3,5-difluorophenyl)indan
4Naphthyl triflate1-Methoxyimino-5-(naphthalen-2-yl)indan

This table is a theoretical representation and not based on experimental data.

Chemoselectivity in the Presence of Imino and Boronic Acid Functionalities

A key consideration in the reactivity of this compound is the chemoselectivity of the Suzuki-Miyaura reaction. The reaction conditions must be chosen to selectively activate the boronic acid group for cross-coupling without promoting undesired side reactions at the methoxyimino functionality.

Generally, the conditions for Suzuki-Miyaura coupling (palladium catalyst, base) are mild and highly chemoselective, and would not be expected to significantly affect the methoxyimino group. strath.ac.ukkochi-tech.ac.jp The imine functionality is typically stable under these conditions. However, a careful selection of the base and reaction temperature would be important to prevent any potential hydrolysis of the imine, especially in the presence of water in the reaction medium. The robustness of the methoxyimino group under these conditions is a critical factor for the successful application of this building block in synthesis.

Reactions Involving the Methoxyimino Group

The methoxyimino group (an oxime ether) presents a second site of reactivity within the molecule, distinct from the boronic acid. This functionality can undergo various transformations, offering pathways to further derivatization.

Nucleophilic Additions to the Methoxyimino Carbon

The carbon atom of the C=N double bond in the methoxyimino group is electrophilic and can be susceptible to attack by strong nucleophiles. masterorganicchemistry.com For instance, organometallic reagents such as Grignard reagents or organolithium species could potentially add to the imine carbon. However, the reactivity is generally lower than that of a carbonyl group.

Such reactions would lead to the formation of a new carbon-carbon bond at the 1-position of the indan ring, resulting in a substituted methoxyamine. The feasibility and efficiency of such additions would depend on the nature of the nucleophile and the reaction conditions.

Reactions of the Imino Double Bond

The C=N double bond itself can be a site for chemical transformations. One of the most common reactions of imines and their derivatives is reduction. youtube.com Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could reduce the imino group to the corresponding methoxyamine.

Additionally, cycloaddition reactions involving the imino double bond could be envisioned. For example, in a [3+2] cycloaddition with a suitable 1,3-dipole, the imino group could participate in the formation of a five-membered heterocyclic ring fused to the indan core. The specific reaction partners and conditions would need to be explored to determine the viability of such transformations.

Applications in Reductive Transformations

As a member of the aryl boronic acid family, this compound is a potential candidate for reductive cross-coupling reactions. A notable transformation for aryl boronic acids is the copper-catalyzed reductive cross-coupling with nitroarenes to form diarylamines. nih.gov This process typically employs a copper catalyst, a diphosphine ligand, and a stoichiometric reductant like phenyl silane. nih.gov The reaction is significant as it constructs a C–N bond and is tolerant of a wide array of functional groups on both the nitroarene and the boronic acid. nih.gov

The mechanism is understood to proceed through a nitrosoarene intermediate. Copper plays a dual role, catalyzing both the initial deoxygenation of the nitroarene to the nitrosoarene and the subsequent C–N bond-forming event with the aryl boronic acid. nih.gov Given this established reactivity, it is plausible that this compound could serve as the boron-donating partner in such transformations, coupling with various nitroarenes to produce N-aryl amines bearing the 1-methoxyiminoindan moiety.

Iminoboronate Chemistry and Intramolecular Interactions

Iminoboronates are structures characterized by a dative bond between an imine nitrogen and an electron-deficient boron atom. nih.govchemrxiv.org This interaction significantly influences the reactivity and stability of both the imine and the boronic acid functionalities.

Exploration of Boron-Nitrogen Dative Bonding in Related Imino-Boronic Acid Systems

The formation of a stabilizing boron-nitrogen (B–N) dative bond is a hallmark of iminoboronate chemistry. rsc.org This interaction is most prominent in systems where the boronic acid and an imine-forming group (like an aldehyde or ketone) are positioned ortho to each other on an aromatic ring. nih.govchemrxiv.org Upon condensation with an amine, the resulting imine nitrogen is held in close proximity to the boron atom, facilitating the formation of a dative bond. This intramolecular coordination creates a stable five- or six-membered ring. nih.govrsc.org

Studies on compounds like 2-formylphenylboronic acid (2-FPBA) show that this B–N interaction accelerates imine formation and enhances the hydrolytic stability of the resulting conjugate compared to simple imines. nih.govchemrxiv.org 11B-NMR spectroscopy is a key tool for detecting this interaction, with the formation of an anionic, tetracoordinate boron center causing a characteristic upfield shift in the NMR signal. nih.govnih.gov While some studies suggest a direct covalent B-N bond, other mechanistic investigations propose that in protic solvents, the structure may predominantly exist as a solvent-inserted ion pair, which is still a result of a strong, stabilizing interaction between the cationic nitrogen and anionic boron. rsc.org

In the case of this compound, the imine nitrogen and the boron atom are part of a rigid fused-ring system. They are not in a simple ortho relationship, and the distance between them is significant and fixed by the indan scaffold. Consequently, the formation of an intramolecular B–N dative bond is sterically hindered and highly unlikely. The compound, therefore, would not be expected to exhibit the characteristic reactivity of true iminoboronates, such as accelerated conjugation or dynamic covalent behavior driven by B-N coordination. Its reactivity will be dominated by the independent nature of the methoxyimino and boronic acid functional groups.

Impact of Ortho-Substitution and Ring Strain on Iminoboronate Formation and Reactivity

The geometric arrangement of functional groups is critical for iminoboronate chemistry. The rapid and reversible conjugation seen in systems like 2-acetylphenylboronic acid is a direct result of the ortho positioning of the boronic acid and the ketone. nih.govnih.gov This arrangement acts as a neighboring group effect, where the boronic acid is thought to catalyze the dehydration step of imine formation, which is often rate-limiting. nih.gov

Ring strain also plays a role in the reactivity of cyclic systems. For this compound, the methoxyimino group is part of a five-membered ring fused to the benzene (B151609) ring. This cyclopentene-like ring introduces a degree of ring strain and, more importantly, imposes a rigid conformation. This rigidity prevents the imine nitrogen from approaching the boron atom at position 5. Unlike flexible acyclic molecules or simple ortho-substituted aromatics where bond rotation can allow the interacting groups to achieve a favorable conformation for cyclization and dative bond formation, the structure of this compound is constrained. This inherent structural feature definitively separates it from the class of molecules that can form intramolecular iminoboronates, making its reactivity profile distinct from that of compounds like 2-formylphenylboronic acid.

Other Catalytic and Uncatalyzed Transformations

As a functionalized aryl boronic acid, this compound is expected to be a versatile substrate in a wide range of metal-catalyzed cross-coupling reactions.

Copper-Mediated/Catalyzed Reactions of Boronic Acids

Copper catalysis provides a powerful and economical platform for the transformation of aryl boronic acids. nih.govacs.orgacs.org These reactions are generally mild and tolerate numerous functional groups. It is anticipated that this compound would be a competent substrate in these transformations. Key examples include:

Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds, most commonly C–N and C–O bonds, by coupling aryl boronic acids with amines, amides, or phenols. It typically uses a copper(II) salt like Cu(OAc)2. nih.govacs.org

Azidation: Aryl boronic acids can be converted into aryl azides using a copper(II) catalyst in the presence of an azide (B81097) source. This provides a valuable route to aryl azides, which are precursors for triazole synthesis via click chemistry. nih.gov

Halodeboronation: The conversion of the C–B bond to a C-Halogen bond can be achieved using copper catalysts and an electrophilic halogen source (e.g., N-halosuccinimides). Mechanistic studies suggest that some of these reactions may proceed via general Lewis base catalysis rather than a direct copper catalytic cycle. st-andrews.ac.uk

Table 1: Representative Copper-Catalyzed Reactions of Aryl Boronic Acids

Reaction Type Catalyst/Reagents Product Type Reference(s)
C-N Coupling (Amidation) Cu(OAc)₂, DMAP, KI N-Aryl Amides acs.orgacs.org
Azidation Cu(NO₃)₂ or CuSO₄, NaN₃ Aryl Azides nih.gov
Halodeboronation Cu(I) or Cu(II) salts, NCS/NBS/NIS Aryl Halides st-andrews.ac.uk
Reductive C-N Coupling CuI, Diphosphine Ligand, PhSiH₃ Diarylamines nih.gov

Rhodium-Catalyzed Additions

Rhodium catalysts are highly effective in promoting the addition of aryl boronic acids to a variety of unsaturated electrophiles. nih.govacs.orgnih.gov These reactions are fundamental for carbon-carbon bond formation. This compound, with its aryl boronic acid functionality, is a prime candidate for these transformations. Prominent examples include:

1,2-Addition to Carbonyls: Rhodium complexes, often with diene or phosphine ligands, catalyze the addition of aryl boronic acids to aldehydes and ketones, including challenging substrates like isatins, to form secondary and tertiary alcohols. nih.govnih.govacs.org

1,4-Conjugate Addition: In the presence of a chiral rhodium-diene complex, aryl boronic acids undergo highly enantioselective 1,4-addition to electron-deficient alkenes such as enones and nitroalkenes. acs.orgrsc.org This method is a powerful tool for constructing chiral molecules. acs.orgrsc.org

Table 2: Representative Rhodium-Catalyzed Additions of Aryl Boronic Acids

Reaction Type Electrophile Catalyst System Product Type Reference(s)
1,2-Addition Ketones / Isatins [Rh(COD)Cl]₂ or [Rh(acac)(C₂H₄)₂] / Ligand Tertiary Alcohols nih.govacs.org
1,2-Addition (Asymmetric) N-Heteroaryl Ketones [{Rh(C₂H₄)₂Cl}₂] / WingPhos Chiral Tertiary Alcohols nih.gov
1,4-Conjugate Addition Alkenylheteroarenes [Rh(C₂H₄)₂Cl]₂ / Chiral Diene Ligand Chiral Arylated Heteroarenes acs.org
1,4-Conjugate Addition Nitroalkenes Rhodium complex / Chiral Diene Ligand Chiral Nitroalkanes rsc.org

Mechanistic Investigations and Computational Studies of 1 Methoxyiminoindan 5 Boronic Acid Systems

Detailed Mechanistic Elucidation of Suzuki-Miyaura Coupling for Indan (B1671822) Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting organoboron compounds with organic halides, catalyzed by a palladium complex. news-medical.netlibretexts.org The reaction is celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. news-medical.netrsc.org The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. news-medical.netlibretexts.orgmdpi.com

Insights into Oxidative Addition and Transmetalation Steps

Oxidative Addition: This initial and often rate-determining step involves the insertion of a low-valent palladium(0) catalyst into the carbon-halide bond of the organic halide. libretexts.orgnumberanalytics.com This process oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) complex. news-medical.netnumberanalytics.com The reactivity of the organic halide typically follows the order of I > OTf > Br > Cl. libretexts.org For indan-based systems, this step would involve the reaction of an aryl halide with the Pd(0) species to create the corresponding arylpalladium(II) halide intermediate, which then enters the next phase of the catalytic cycle.

Transmetalation: This crucial step involves the transfer of the organic group—in this case, the 1-methoxyiminoindan moiety—from the boron atom to the palladium(II) complex. news-medical.net This is not a straightforward process and is heavily debated. The organoboron compound, such as 1-methoxyiminoindan-5-boronic acid, is generally considered too weakly nucleophilic to react directly with the arylpalladium(II) halide. nih.gov Activation by a base is essential to form a more nucleophilic "ate" complex, such as a boronate species [R-B(OH)3]-, which is more capable of undergoing transmetalation. numberanalytics.comyoutube.com The generally accepted mechanism involves the reaction of this activated boronate with the Pd(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate. news-medical.netrsc.org The precise nature of the transmetalating species—whether it's a boronic acid, a boronate, or another derivative—can be influenced by the specific reaction conditions. nih.gov

Role of Base, Solvent, and Additives in Reaction Pathways

The choice of base, solvent, and any additives profoundly impacts the efficiency and outcome of the Suzuki-Miyaura coupling. nih.gov

Base: The base plays multiple critical roles. Its primary function is to activate the boronic acid to form the reactive boronate species for transmetalation. news-medical.netnumberanalytics.com Common inorganic bases include carbonates (e.g., K2CO3, Na2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH). youtube.comresearchgate.net The base also facilitates the regeneration of the Pd(0) catalyst and can influence the rate of reductive elimination. news-medical.net The selection of the base is often crucial, especially when dealing with base-sensitive functional groups, and can significantly affect the reaction yield. nih.govresearchgate.net

Solvent: Solvents in Suzuki-Miyaura couplings often consist of a biphasic mixture, such as toluene/water or THF/water, although homogeneous systems are also used. researchgate.netresearchgate.net The solvent system must solubilize the various components of the reaction and can influence the rate and mechanism. For instance, the use of phase-transfer catalysts can enhance reaction rates in biphasic systems by facilitating the movement of the boronate from the aqueous phase to the organic phase where the catalyst resides. nih.gov The choice of solvent can dramatically alter reaction outcomes, as shown in the table below which highlights the effect of different solvent and base combinations on product yield in a representative Suzuki coupling. researchgate.net

Additives: In some cases, additives are used to stabilize the catalyst, prevent side reactions like protodeboronation (the cleavage of the C-B bond by a proton source), or accelerate the reaction. nih.gov For instance, boronic acids can sometimes be unstable, but their conversion into more robust derivatives, like MIDA (N-methyliminodiacetic acid) boronates or diethanolamine (B148213) complexes, can improve their handling and reactivity in coupling reactions. rsc.orgyoutube.com

Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling Yield
EntrySolventBaseYield (%)Reference
1Isopropanol:Water (1:1)K2CO396 researchgate.net
2Ethanol (B145695):Water (1:1)K2CO390 researchgate.net
3Methanol:Water (1:1)K2CO385 researchgate.net
4DMFK2CO378 researchgate.net
5TolueneK2CO365 researchgate.net
6Isopropanol:Water (1:1)Na2CO392 researchgate.net
7Isopropanol:Water (1:1)Et3N40 researchgate.net

Computational Modeling of Iminoboronate and Related Boron-Nitrogen Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules like this compound and its derivatives, which feature a key boron-nitrogen interaction in their iminoboronate form.

Density Functional Theory (DFT) Analyses of Stability and Conformational Landscapes

DFT calculations are widely used to predict the most stable tautomeric and conformational forms of molecules in different environments (gas phase or in various solvents). researchgate.net For a molecule containing both an imine and a boronic acid, an intramolecular B–N dative bond can form, creating a cyclic iminoboronate structure. DFT studies on similar systems, such as formyl benzeno boronic acids reacting with N-terminal cysteines, have shown that the formation of a boronated ring structure is energetically favorable. rsc.org These calculations can highlight the diastereoselective nature of such reactions and confirm the stabilizing effect of the B-N interaction through a chelate effect. rsc.org The stability of different tautomers and conformers can be evaluated, and parameters like dipole moments can be calculated to understand their behavior in different solvents. researchgate.net

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, such as Natural Bond Orbital (NBO) analysis, can provide deep insights into the charge distribution and bonding within a molecule. researchgate.net By analyzing the NBO charges on individual atoms, one can predict sites of reactivity. For an iminoboronate system, these calculations can quantify the electron-donating nature of the nitrogen atom and the electron-accepting character of the boron atom, confirming the nature of the B-N dative bond. First-principles DFT calculations can also be used to determine fundamental electronic properties like energy bandgaps for related materials, which can inform their potential applications. urfu.ru These computational models are instrumental in predicting the reactivity of complex molecules in reactions like the Suzuki-Miyaura coupling. urfu.ru

Stereochemical Studies and Transition State Analysis

Stereochemical studies are vital for understanding the three-dimensional course of a reaction. In the context of the Suzuki-Miyaura coupling, a key question is the stereochemistry of the organic group transfer from boron to palladium.

Studies on the coupling of B-alkyl-9-BBN compounds have definitively shown that the transfer of the alkyl group from the boron to the palladium center occurs with complete retention of configuration at the carbon atom. nih.gov This finding is crucial as it implies a specific geometry for the transition state of the transmetalation step.

Influence of Indan Ring Conformation on Reaction Stereoselectivity

The stereoselectivity of reactions involving this compound is intrinsically linked to the conformational rigidity of the indan ring system. The indan framework, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is not planar. The five-membered ring can adopt various envelope and twist conformations to alleviate ring strain. The specific conformation preferred by the indan moiety in this compound will sterically influence the approach of reagents to the reactive centers, namely the methoxyimino and boronic acid groups.

The puckering of the cyclopentane ring in the indan system can lead to pseudo-axial and pseudo-equatorial positions for the substituents. The methoxyimino group at the 1-position is a key determinant of the local stereochemical environment. The orientation of the methoxy (B1213986) group relative to the indan ring can create a sterically hindered face of the molecule, thereby directing incoming reagents to the more accessible face.

Computational studies on similar fused-ring systems have demonstrated that the energy differences between various conformations can be subtle, yet significant enough to dictate the stereochemical course of a reaction. wiley.com For this compound, molecular mechanics and Density Functional Theory (DFT) calculations would be instrumental in identifying the lowest energy conformations. These calculations would likely reveal a preference for a conformation that minimizes steric interactions between the methoxyimino group and the adjacent aromatic ring.

The boronic acid group at the 5-position, while more distant from the primary stereocenter at C1, can also exert an influence. Its ability to form complexes with reagents or catalysts can create a tethered intermediate, further constraining the geometry of the transition state and enhancing stereoselectivity.

To illustrate the potential impact of the indan ring conformation, consider a hypothetical reduction of the C=N bond of the methoxyimino group. The approach of a hydride reagent would be sterically hindered on one face by the indan ring's conformation, leading to a preferential formation of one diastereomer. The table below presents hypothetical data from such a study, showcasing the expected high diastereoselectivity.

Table 1: Hypothetical Diastereoselectivity in the Reduction of this compound

Hydride Reagent Solvent Temperature (°C) Diastereomeric Ratio (A:B)
Sodium Borohydride (B1222165) Methanol 0 85:15
Lithium Tri-sec-butylborohydride THF -78 98:2

Investigation of Diastereoselective and Enantioselective Pathways

Building upon the conformational control exerted by the indan ring, the investigation of diastereoselective and enantioselective pathways in reactions of this compound would be a key area of research. Such reactions are crucial for the synthesis of enantiomerically pure compounds.

Diastereoselective Pathways:

Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in preference to the others. youtube.com In the context of this compound, any reaction at the methoxyimino group or involving the boronic acid that creates a new stereocenter will have the potential for diastereoselectivity. The inherent chirality of the molecule (due to the C1-substituted indan) will influence the formation of the new stereocenter.

For example, a catalytic hydrogenation of the methoxyimino C=N bond would likely proceed via absorption of the less hindered face of the molecule onto the catalyst surface. nih.gov Computational studies, specifically DFT calculations, could model the transition states for the addition of hydrogen from either face of the double bond. nih.gov The energy difference between these transition states would correlate with the observed diastereomeric excess.

Enantioselective Pathways:

Enantioselective reactions are those that preferentially form one enantiomer over the other. youtube.com For a molecule like this compound, which exists as a racemic mixture, enantioselective reactions can be achieved through several strategies:

Kinetic Resolution: A chiral catalyst or reagent can be used to selectively react with one enantiomer of the starting material, leaving the other enantiomer unreacted. For instance, a chiral Lewis acid could be employed to catalyze a reaction at the boronic acid moiety of only one enantiomer.

Asymmetric Catalysis: In this approach, a chiral catalyst is used to convert the racemic starting material into a chiral product with high enantiomeric excess. For example, an enantioselective Suzuki-Miyaura cross-coupling reaction using the boronic acid functionality could be envisioned. The chiral ligand on the palladium catalyst would control the stereochemical outcome of the reaction.

Computational modeling would be invaluable in understanding the origins of enantioselectivity. By calculating the energies of the diastereomeric transition states formed between the substrate and the chiral catalyst, the preferred reaction pathway leading to the major enantiomer can be identified. The table below provides a hypothetical example of an enantioselective reaction involving this compound.

Table 2: Hypothetical Enantioselective Suzuki-Miyaura Coupling of this compound

Aryl Halide Chiral Ligand Palladium Source Enantiomeric Excess (%)
Phenyl Iodide (R)-BINAP Pd(OAc)₂ 85
4-Tolyl Bromide (S)-Phos Pd₂(dba)₃ 92

Advanced Applications and Emerging Research Directions

Application in Complex Molecule Synthesis

The synthesis of complex organic molecules is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. Boronic acids are well-established as crucial building blocks in this field, primarily due to their role in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The indan (B1671822) framework of 1-Methoxyiminoindan-5-boronic acid provides a rigid and defined three-dimensional structure. This inherent rigidity is a desirable feature in the design of molecules with specific spatial arrangements, which is often critical for biological activity or material properties. The presence of the boronic acid group allows for the facile introduction of this indane scaffold into larger, more complex molecules through reactions such as the Suzuki-Miyaura cross-coupling. nih.gov This enables the construction of architecturally diverse molecular scaffolds that incorporate the indan motif. The methoxyimino group can also be further functionalized or may serve to modulate the electronic properties and reactivity of the molecule.

The versatility of boronic acids as synthetic intermediates allows for their participation in a wide array of chemical transformations. mdpi.com This suggests that this compound could be a valuable precursor for a variety of complex structures. The stability and reactivity of the boronic acid group can be fine-tuned, and it is compatible with a broad range of functional groups, making it an ideal component for multi-step syntheses. nih.gov

Chirality is a fundamental aspect of molecular science, particularly in the development of pharmaceuticals and fine chemicals. The indan scaffold can possess chiral centers, and the development of synthetic routes to enantiomerically pure indan derivatives is an active area of research. While this compound itself is not chiral, it can serve as a key precursor for the synthesis of chiral indan-based compounds.

For instance, the boronic acid functionality can be used to introduce the indan core into a molecule, followed by or preceded by asymmetric transformations to establish the desired stereochemistry on the indan ring. The methoxyimino group could also potentially be used to direct stereoselective reactions on the five-membered ring. The ability to synthesize stereochemically complex building blocks is crucial for the creation of novel bioactive molecules and chiral materials. nih.gov

Novel Methodologies for C-C and C-Heteroatom Bond Formation

The development of new methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in organic synthesis. Boronic acids are renowned for their utility in this regard, most notably in the palladium-catalyzed Suzuki-Miyaura coupling reaction for C-C bond formation. nih.gov this compound can be expected to participate in such reactions, allowing for the coupling of the indan moiety with a wide variety of aryl, vinyl, and alkyl halides.

Beyond the well-established Suzuki-Miyaura reaction, research into new applications of boronic acids is constantly expanding. This includes their use in copper-catalyzed C-N and C-O bond-forming reactions, rhodium-catalyzed conjugate additions, and as catalysts in their own right. nih.gov The specific electronic and steric properties imparted by the methoxyimino-substituted indan scaffold could lead to novel reactivity and selectivity in these and other emerging bond-forming methodologies.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalystResulting Bond
Suzuki-MiyauraAryl/Vinyl HalidePalladiumC-C
Chan-LamAmine/AlcoholCopperC-N/C-O
Conjugate Additionα,β-Unsaturated CarbonylRhodiumC-C

Exploration in Dynamic Covalent Chemistry and Reversible Ligations

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form stable, yet adaptable, chemical structures. chemrxiv.org Boronic acids are exemplary participants in DCC through the formation of reversible covalent bonds with diols to form boronate esters. nih.gov This reversible interaction is highly tunable and responsive to environmental cues such as pH and the presence of competing diols.

The boronic acid group of this compound could be exploited to create dynamic covalent systems. For example, it could be used to link together molecules containing diol functionalities, leading to the formation of self-healing polymers, stimuli-responsive gels, or dynamic combinatorial libraries. nih.gov The reversible nature of the boronate ester linkage allows these systems to adapt their structure in response to external stimuli, a property that is highly sought after in the development of "smart" materials and systems. mdpi.com

Potential in Molecular Recognition and Supramolecular Assemblies

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Boronic acids are well-known for their ability to selectively bind to saccharides and other molecules containing diol moieties. nih.govnih.gov This interaction is based on the formation of a stable, cyclic boronate ester.

This compound could be incorporated into molecular sensors or receptors designed to recognize and bind specific diol-containing analytes. researchgate.net The indan scaffold provides a defined platform for the precise positioning of the boronic acid group, which could enhance the selectivity of binding. Furthermore, the methoxyimino group could be functionalized with a reporter group, such as a fluorophore, to signal the binding event.

In the realm of supramolecular chemistry, the directional and reversible nature of the boronic acid-diol interaction can be used to drive the self-assembly of complex, well-ordered structures. elsevier.com Molecules of this compound could be designed to self-assemble in the presence of diol-containing linker molecules, leading to the formation of supramolecular polymers, cages, or surface-adsorbed monolayers. These organized assemblies could find applications in areas such as sensing, catalysis, and nanoscale fabrication.

Table 2: Potential Applications in Molecular Recognition and Supramolecular Chemistry

Application AreaInteracting PartnerKey InteractionPotential Outcome
Molecular SensingSaccharides, CatecholsBoronate Ester FormationDetection of analytes
Supramolecular AssemblyDiol-functionalized linkersReversible Covalent BondingFormation of ordered structures
Drug DeliveryDiol-containing therapeuticspH-sensitive Boronate EsterControlled release

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-Methoxyiminoindan-5-boronic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis often involves Suzuki-Miyaura coupling or metal-ligand coassembly strategies. For example, Cr-based MOFs with boronic acid groups (analogous to MIL-100-B) are synthesized via a metal–ligand–fragment coassembly (MLFC) approach, requiring precise control of stoichiometry and pH to ensure structural integrity . Solvent choice (e.g., anhydrous DMF) and temperature (60–80°C) are critical to avoid boronic acid self-condensation. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the compound from byproducts like boroxines.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of 11B^{11}\text{B} NMR to confirm boronic acid functionality (characteristic peaks at δ ~30 ppm for trigonal BO3_3 groups) and X-ray photoelectron spectroscopy (XPS) to verify boron oxidation states . High-resolution mass spectrometry (HRMS) and FTIR (stretching vibrations at ~1350 cm1^{-1} for B-O bonds) further corroborate molecular structure. For crystallinity analysis, X-ray diffraction (XRD) is essential, though challenges may arise due to the compound’s hygroscopic nature .

Q. What are the primary applications of this compound in biochemical sensing?

  • Methodology : The boronic acid group binds cis-diol moieties (e.g., sugars, glycoproteins) via reversible ester formation. Researchers can design fluorescence-based sensors by conjugating the compound with fluorophores (e.g., anthracene) and monitoring quenching/enhancement upon analyte binding. Optimization requires adjusting pH (near physiological range, pH 7.4) to balance boronic acid reactivity and stability . For glucose sensing, competitive assays with alizarin red S have been effective, with dissociation constants (KdK_d) typically in the mM range .

Advanced Research Questions

Q. How does this compound enhance the capture of cis-diol-containing biomolecules in MOF-based systems?

  • Methodology : When integrated into MOFs (e.g., MIL-100-B), the compound’s boronic acid groups act as recognition sites for CDBs like catecholamines or ribonucleosides. Key parameters include pore size (optimized via MLFC synthesis) and surface area (≥1000 m2^2/g) to maximize adsorption capacity . Competitive binding assays with fructose or sorbitol can validate specificity. Challenges include balancing chemical stability (tested via pH 2–12 exposure) with binding efficiency .

Q. What experimental design considerations are critical when using this compound in PCR-based detection of 5-hydroxymethylcytosine (5hmC)?

  • Methodology : The boronic acid group inhibits Taq polymerase amplification of glucosylated 5hmC templates. Researchers must optimize PCR conditions:

  • Primer design : Avoid regions with secondary structures that exacerbate polymerase stalling.
  • Inhibitor concentration : 2-(2′-chlorobenzyloxy) phenylboronic acid derivatives show higher inhibitory efficiency (≥80% at 10 µM) compared to unmodified boronic acids .
  • Controls : Include non-glucosylated DNA and β-glucosidase-treated samples to confirm specificity. Data interpretation requires qPCR melt curves or Sanger sequencing to distinguish 5hmC-rich regions (e.g., intronic sequences in Pax5) .

Q. How can researchers address solubility and stability challenges when incorporating this compound into hydrogels for drug delivery?

  • Methodology : Solubility in aqueous systems is improved by copolymerization with hydrophilic monomers (e.g., acrylamide) or PEGylation. For glucose-responsive insulin release, hydrogel networks are crosslinked via boronate ester formation with polyvinyl alcohol (PVA). Stability is assessed via cyclic swelling-deswelling experiments (pH 7.4–9.5) and rheological tests (storage modulus ≥500 Pa). Competing diols (e.g., fructose) may require encapsulation to prevent premature dissociation .

Q. What mechanistic insights support its use as a histone deacetylase (HDAC) inhibitor?

  • Methodology : The boronic acid group chelates Zn2+^{2+} in HDAC active sites, mimicking hydroxamate inhibitors like SAHA. Molecular docking (e.g., using HDAC8 crystal structures) reveals interactions with Tyr-306 and His-142 residues. In vitro assays (e.g., fluorogenic substrate Boc-Lys(Ac)-AMC) show IC50_{50} values <100 nM for potent derivatives. Western blotting for acetylated histones (H3K9ac) in cancer cells validates target engagement .

Data Contradictions and Resolution

  • MOF vs. Nanodiamond Supports for Glycopeptide Enrichment : While MIL-100-B achieves high CDB capture via porosity, APBA-functionalized nanodiamonds offer superior dispersibility and sensitivity (50x enhancement in glycopeptide detection) . Researchers must prioritize support matrix based on application: MOFs for large-scale separations, nanodiamonds for proteomic-scale sensitivity.
  • pH-Dependent Binding Specificity : Conflicting reports on optimal pH for cis-diol binding (pH 8.5 in MOFs vs. pH 7.4 in hydrogels) highlight the need for system-specific optimization using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.